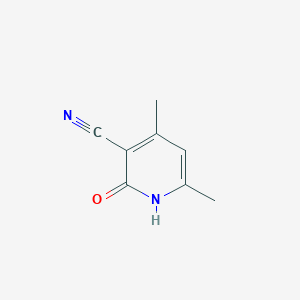

3-Cyano-4,6-dimethyl-2-hydroxypyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYMJCILWYHKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022118 | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-28-8 | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 769-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 769-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4,6-dimethylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANO-4,6-DIMETHYL-2-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTS4S2R79E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Cyano 4,6 Dimethyl 2 Hydroxypyridine and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of 3-cyano-4,6-dimethyl-2-hydroxypyridine have been well-established, providing reliable pathways to this pyridone derivative. These routes often involve condensation reactions and multicomponent strategies that have been refined over time.

A prominent classical route to this compound involves the reaction of acetylacetone (B45752) with malononitrile (B47326) or its derivatives, such as cyanoacetamide. This transformation is a variation of the Guareschi-Thorpe reaction, a well-known method for synthesizing substituted 2-pyridones. researchgate.netnih.gov The reaction is typically base-mediated and proceeds through a series of condensation and cyclization steps.

The base-mediated reaction of acetylacetone with malononitrile leads to the formation of the cyanopyridone. researchgate.net In a common variation, cyanoacetamide is used in place of malononitrile. The reaction is often catalyzed by a base such as piperidine (B6355638) or an inorganic base like potassium hydroxide (B78521). The choice of catalyst and solvent can influence the reaction rate and yield. For instance, the synthesis has been carried out using amino acids as catalysts, with arginine and histidine showing high efficacy. researchgate.net

Table 1: Catalysts and Conditions for the Reaction of Acetylacetone and Cyanoacetamide

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Glycine | Not specified | Heating required | 24 | - |

| Arginine | Not specified | Optimized | - | ~90 |

| Histidine | Not specified | Optimized | - | ~85 |

| Candida rugosa lipase (B570770) | Not specified | Optimized | - | - |

Data sourced from studies on amino acid and lipase-catalyzed synthesis. researchgate.net

The synthesis of this compound can be efficiently achieved through one-pot three-component reactions. researchgate.net This approach combines acetylacetone, a derivative of malononitrile (like ethyl cyanoacetate or cyanoacetamide), and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297), in a single reaction vessel. researchgate.netnih.gov This method is lauded for its high efficiency, high purity of the product, and relatively short reaction times. researchgate.net

The Guareschi-Thorpe reaction is a prime example of such a multicomponent synthesis. nih.gov An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a promoter for the reaction. This green chemistry approach offers high yields and an environmentally friendly profile. nih.gov The reaction proceeds productively with various 1,3-dicarbonyls and cyanoacetates or cyanoacetamide. nih.gov

Table 2: Yields in a One-Pot Three-Component Reaction

| 1,3-Dicarbonyl | Cyano-compound | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) |

| Acetylacetone | Ethyl cyanoacetate | Ammonium carbonate | H₂O:EtOH (1:1) | 80 | High |

| Acetylacetone | Cyanoacetamide | Ammonium carbonate | H₂O:EtOH (1:1) | 80 | High |

Data from an advanced Guareschi-Thorpe synthesis. nih.gov

Condensation reactions are at the heart of the classical syntheses of this compound. The Guareschi-Thorpe reaction, for instance, is a cyclizing condensation of cyanoacetamide with a β-dicarbonyl compound. researchgate.net This reaction is a cornerstone in the synthesis of 2-pyridones from 1,3-diketones. researchgate.net

In a typical procedure, cyanoacetamide is condensed with acetylacetone in the presence of a basic catalyst. The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the pyridone ring. Various catalysts have been employed to facilitate this condensation, including zeolites, piperazine, and triethylamine. researchgate.net

Information regarding the synthesis of this compound through the direct reaction of Methyl Acetate and 2-hydroxy-4,6-lutidine is not extensively documented in readily available scientific literature.

Advanced and Green Chemistry Approaches

In recent years, there has been a shift towards developing more sustainable and efficient synthetic methods. These advanced and green chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing this compound and its N-substituted derivatives. researchgate.net This technique significantly reduces reaction times compared to conventional heating methods, often leading to high yields of the pure product. researchgate.net

In a typical microwave-assisted synthesis, acetylacetone is reacted with an N-substituted cyanoacetamide in the presence of a catalyst like piperidine, often without a solvent. researchgate.net This solvent-free approach is a key aspect of its green credentials. The rapid heating and energy transfer provided by microwave irradiation accelerate the reaction, allowing for the swift production of the desired pyridone. researchgate.net One-pot, four-component reactions involving substituted benzaldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate have also been successfully carried out using microwave irradiation to produce various 3-cyano-2-pyridone derivatives.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 3-Cyano-2-Pyridone Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield |

| Conventional Heating | Piperidine | - | - | - |

| Microwave Irradiation | Piperidine | Solvent-free | Short | High |

General findings from comparative studies. researchgate.net

Solvent-Free Synthesis

Solvent-free synthesis, particularly under microwave irradiation, presents a rapid and efficient method for preparing N-substituted 4,6-dimethyl-3-cyano-2-pyridones. This approach involves the reaction of acetylacetone with an N-substituted cyanoacetamide, using piperidine as a catalyst. The key advantages of this method are the high purity of the resulting products and excellent yields, achieved in a significantly shorter reaction time compared to conventional heating methods. researchgate.net This green chemistry approach minimizes waste by eliminating the need for solvents, contributing to more environmentally benign synthetic processes.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| Acetylacetone | N-substituted cyanoacetamide | Piperidine | Microwave irradiation (solvent-free) | N-substituted 4,6-dimethyl-3-cyano-2-pyridone | High |

Catalytic Synthesis (e.g., Piperidine as Catalyst)

Piperidine is a commonly employed base catalyst in the synthesis of 2-pyridone derivatives. In a typical procedure, equimolar amounts of an aromatic aldehyde, malononitrile, and an active methylene compound like 2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide are refluxed in ethanol (B145695). The addition of a few drops of piperidine facilitates the reaction, leading to the formation of 6-amino-4-(aryl)-2-oxo-1-(substituted)-1,2-dihydropyridine-3,5-dicarbonitriles after several hours of reflux. nih.gov

Similarly, the synthesis of 3-cyano-4,6-dimethyl-2-pyridones can be achieved by reacting acetylacetone and cyanoacetamide derivatives. researchgate.net The use of amino acids as catalysts has also been explored for this transformation. researchgate.net The catalytic role of piperidine is crucial for promoting the condensation reactions that lead to the cyclization and formation of the pyridone ring.

Table 2: Piperidine-Catalyzed Synthesis of Substituted 2-Oxo-pyridines

| Reactants | Catalyst | Solvent | Conditions | Product Type | Reference |

| Aromatic aldehyde, Malononitrile, 2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide | Piperidine | Ethanol | Reflux (6 hours) | 6-amino-4-(aryl)-2-oxo-1-(substituted)-1,2-dihydropyridine-3,5-dicarbonitriles | nih.gov |

| Acetylacetone, Cyanoacetamide | Glycine | - | Heating | 4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

Phase Transfer Catalysis in Pyridone Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for synthesizing compounds when reactants are in different, immiscible phases. wikipedia.org It is particularly useful in organic synthesis for achieving high efficiency, product purity, and reasonable reaction times. scientific.net In the context of pyridone synthesis, PTC has been applied to the preparation of various 2-pyridone compounds. scientific.net

This methodology facilitates the transfer of an ionic reactant from an aqueous phase to an organic phase, where the reaction occurs. wikipedia.org For instance, the synthesis of 3,4-dihydropyridin-2-ones has been accomplished under solid-liquid PTC conditions using tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) as the catalyst and solid potassium hydroxide (KOH) as the base. This approach allows the reaction to proceed at room temperature with short reaction times, offering a green and scalable method for producing substituted pyridones. mdpi.com While not specifically detailed for this compound, the principles are broadly applicable to the synthesis of the pyridone ring system.

Synthesis of Substituted Derivatives

N-Substituted Pyridones

The direct N-alkylation or N-arylation of the 2-pyridone ring can be challenging due to the potential for competing O-alkylation or O-arylation. nih.govresearchgate.net To overcome this, various methods have been developed to achieve regioselective N-substitution.

Several strategies exist for the synthesis of N-aryl-3-cyano-pyridine-2(1H)-ones. One efficient method involves a copper-catalyzed N-arylation of 2-pyridones using diaryliodonium salts, which proceeds at room temperature to give high yields. organic-chemistry.org

Another approach begins with the synthesis of N-aryl-2-cyanoacetamide derivatives. This is achieved by reacting substituted anilines with ethyl cyanoacetate at high temperatures. mdpi.com These intermediates are then reacted with acetylacetone in the presence of a base like potassium hydroxide (KOH) in ethanol at reflux to yield the final N-aryl-3-cyano-4,6-dimethyl-2-pyridone derivatives. mdpi.comsciforum.net

A different synthetic route involves the reaction of ylidenecyanoacetic acid ethyl esters with dimethylformamide dimethyl acetal. The resulting derivative undergoes reamination with various aromatic amines in glacial acetic acid, followed by a final cyclization step to produce the target N-aryl-3-cyano-pyridine-2(1H)-ones. researchgate.net

Table 3: Synthesis of N-Aryl-3-cyano-4,6-dimethyl-2-pyridones

| Step 1 | Step 2 | Yield | Reference |

| Substituted aniline (B41778) + Ethyl cyanoacetate (reflux) → N-aryl-2-cyanoacetamide | N-aryl-2-cyanoacetamide + Acetylacetone (KOH, Ethanol, reflux) | 61-79% | mdpi.com |

Direct N-alkylation of 2-pyridones often results in a mixture of N- and O-alkylated products. organic-chemistry.org To achieve high regioselectivity, specific methods have been developed. One such method is the P(NMe₂)₃-mediated direct N-alkylation of 2-pyridones with α-keto esters. This reaction proceeds through a deoxygenation process under mild conditions and produces N-alkylated 2-pyridones with high selectivity and in good to excellent yields. organic-chemistry.org The protocol is also suitable for large-scale synthesis. organic-chemistry.org

Another method for N-alkylation utilizes tetra-alkyl ammonium fluoride in a solvent like tetrahydrofuran (THF) to react 2-pyridone with alkyl halides. This approach yields N-alkyl-2-pyridones with high yield and selectivity, simplifying the post-reaction workup. google.com

Table 4: Methods for N-Alkylation of 2-Pyridones

| Reagents | Mediator/Catalyst | Conditions | Selectivity | Reference |

| 2-Pyridone, α-Keto ester | P(NMe₂)₃ | Toluene, Room Temperature | High N-selectivity | organic-chemistry.org |

| 2-Pyridone, Alkyl halide | Tetra-alkyl ammonium fluoride | THF, Room Temperature | High N-selectivity | google.com |

Halogenation and Halocyclization Reactions

The pyridine (B92270) ring of this compound and its derivatives can undergo halogenation, and strategic introduction of allyl groups allows for subsequent halocyclization reactions, leading to the formation of fused heterocyclic systems.

Direct chlorination of the this compound ring has been achieved at the 5-position. Treatment of the starting material with sulfuryl chloride in acetonitrile at 0°C, followed by stirring at room temperature, yields 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile. This reaction provides a method for introducing a halogen substituent onto the pyridine core, opening avenues for further functionalization google.com.

Furthermore, the allylated derivatives of 3-cyano-4,6-dimethyl-2-pyridone can undergo halocyclization. The reaction of 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyloxy-3-cyano-4,6-dimethylpyridine with iodine or bromine proceeds with high chemoselectivity. This intramolecular cyclization results in the formation of 2,3-dihydro researchgate.netwikipedia.orgoxazolo[3,2-a]pyridinium salts in nearly quantitative yields researchgate.net. This transformation demonstrates a powerful strategy for constructing more complex, fused heterocyclic structures from the initial pyridone scaffold.

Derivatization via Functional Group Transformations

The presence of multiple reactive sites—the cyano group, the hydroxyl/pyridone oxygen, and the methyl groups—in this compound allows for a wide range of derivatization reactions.

Reactions of the Cyano Group

The cyano group at the 3-position of the pyridine ring is a key functional handle that can be transformed into various other functionalities. For instance, in a related dichloro-derivative, 2,5-dichloro-4,6-dimethylnicotinonitrile, the cyano group can be reduced to an aldehyde. This reduction is accomplished using diisobutylaluminium hydride (DIBAL-H) in a toluene/dichloromethane solvent system google.com.

The resulting aldehyde can be further derivatized. For example, it can be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent treatment of the oxime with N-chlorosuccinimide (NCS) in tetrahydrofuran affords the N-hydroxy-nicotinimidoyl chloride derivative google.com. These transformations highlight the utility of the cyano group as a precursor to other important functional groups.

Reactions at the Hydroxyl/Pyridone Oxygen

The tautomeric nature of this compound, existing in both hydroxyl and pyridone forms, allows for reactions at both the oxygen and nitrogen atoms. Alkylation is a common transformation at this position.

Allylation of 3-cyano-4,6-dimethyl-2-pyridone results in a mixture of N- and O-allylated products. The reaction yields a 3:1 ratio of the regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone (N-alkylation) and 2-allyloxy-3-cyano-4,6-dimethylpyridine (O-alkylation) researchgate.net.

Furthermore, the hydroxyl group can be converted into a chloro substituent, a valuable transformation for subsequent nucleophilic substitution reactions. Heating this compound with phosphorus pentachloride results in the formation of 2-chloro-3-cyano-4,6-dimethylpyridine chemicalbook.com. This conversion provides a key intermediate for introducing a variety of nucleophiles at the 2-position of the pyridine ring.

Reactions at the Methyl Groups

The methyl groups at the 4- and 6-positions of the pyridine ring, while generally less reactive than the other functional groups, can be functionalized under specific conditions. One effective method involves the formation of dianions.

By treating 4,6-dimethyl-3-cyano-2(1H)-pyridone with two molecular equivalents of a strong base, such as potassium amide in liquid ammonia, a dianion can be generated. This dianion can then be alkylated at the α-positions of the methyl groups by reaction with alkyl halides. For example, this methodology has been used to introduce new alkyl groups at the methyl positions, extending the carbon framework of the molecule.

Reactivity and Reaction Mechanisms of 3 Cyano 4,6 Dimethyl 2 Hydroxypyridine

Electron-Withdrawing Character of the Cyano Group and its Influence on Reactivity

The cyano (C≡N) group at the 3-position of the pyridine (B92270) ring is a potent electron-withdrawing group. This property profoundly impacts the electron density distribution within the molecule, influencing its reactivity in several ways. The strong inductive and resonance effects of the cyano group decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack. Conversely, it enhances the acidity of the N-H proton in the pyridone tautomer and activates the adjacent positions for nucleophilic reactions.

Studies have shown that the presence of electron-withdrawing groups like cyano can significantly affect the outcomes of certain reactions. For instance, in photochemical pyridination reactions, pyridines bearing strong electron-withdrawing groups such as cyano or trifluoromethyl at the 2- or 4-positions resulted in significantly lower yields of the pyridinium (B92312) product, indicating that the nucleophilicity of the pyridine derivative is a crucial factor. nih.gov This reduced nucleophilicity is a direct consequence of the electron-withdrawing nature of the cyano group.

The electron-withdrawing effect of the cyano group also plays a role in the stability of intermediates formed during reactions. For example, in the synthesis of thieno[2,3-b]pyridines, the cyclization step often requires the generation of a carbanion, a process facilitated by the presence of an electron-withdrawing group that can stabilize the negative charge. researchgate.net

Reactions Involving the Pyridone/Hydroxypyridine Moiety

The 3-Cyano-4,6-dimethyl-2-hydroxypyridine molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms. This duality allows for a range of reactions at the oxygen and nitrogen atoms, as well as at the activated carbon positions.

Alkylation Reactions

Alkylation of this compound can lead to either N-alkylation or O-alkylation products, with the regioselectivity being influenced by the reaction conditions and the nature of the alkylating agent. researchgate.net For instance, the allylation of 3-cyano-4,6-dimethyl-2-pyridone has been shown to produce a mixture of 1-allyl-3-cyano-4,6-dimethyl-2-pyridone (N-alkylation) and 2-allyl-3-cyano-4,6-dimethyloxypyridine (O-alkylation) in a 3:1 ratio. researchgate.net

The choice of base and solvent can also direct the outcome of the alkylation. For example, Cs2CO3 has been used to promote the N-alkylation of 3-cyano-2(1H)-pyridones with various alkyl halides. researchgate.net In some cases, catalyst- and base-free conditions have been developed for the specific N-alkylation of 2-hydroxypyridines with organohalides, proceeding through a pyridyl ether intermediate. researchgate.net

| Reactant | Alkylating Agent | Product(s) | Ratio (N:O) | Reference |

| 3-Cyano-4,6-dimethyl-2-pyridone | Allyl bromide | 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine | 3:1 | researchgate.net |

| 3-Cyano-2(1H)-pyridones | Alkyl halides | N-alkyl-2-pyridones | - | researchgate.net |

| 2-Hydroxypyridines | Organohalides | N-alkylated 2-pyridones | >99% N-selectivity | researchgate.net |

Condensation Reactions

Condensation reactions are a cornerstone of the chemistry of this compound, often utilized in the synthesis of more complex molecules. The synthesis of 4,6-disubstituted-3-cyano-2-pyridones can be achieved through the condensation of 1,3-diketones with cyanoacetamide. researchgate.net This reaction is subject to base catalysis, with common catalysts including alkaline hydroxides, carbonates, alkoxides, and organic bases like piperidine (B6355638) and diethylamine. researchgate.net

The reaction of chalcones with cyanoacetamide or cyanothioacetamide in the presence of a base like piperidine leads to the formation of 2-oxo-1,2-dihydropyridine-3-carbonitriles and 2-thioxo-1,2-dihydropyridine-3-carbonitriles, respectively. orientjchem.org These reactions demonstrate the utility of condensation pathways in building diverse pyridine-based scaffolds.

Cyclization Reactions

The reactive nature of the cyano group and the pyridone ring makes this compound an excellent starting material for various cyclization reactions. These reactions often lead to the formation of fused heterocyclic systems with potential biological activities.

For example, the reaction of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives with iodine or bromine results in a highly chemoselective halocyclization to produce 2,3-dihydro researchgate.netnih.govoxazolo[3,2-a]pyridinium salts in nearly quantitative yields. researchgate.net Furthermore, cyclization of cyanoacetohydrazone derivatives with cinnamonitriles can yield 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. orientjchem.org

Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Thieno[2,3-b]pyridine (B153569) Derivatives

A significant application of this compound and its thione analogue is in the synthesis of thieno[2,3-b]pyridine derivatives. These compounds are of interest due to their structural similarity to biologically active molecules. researchgate.net

The general approach involves the reaction of a 3-cyanopyridine-2(1H)-thione with an α-halo compound bearing an electron-withdrawing group. researchgate.net The initial S-alkylation is followed by an intramolecular cyclization to form the thiophene (B33073) ring fused to the pyridine core. The conditions for this cyclization often require a base to generate a key carbanionic intermediate. researchgate.net A variety of bases and solvent systems have been employed, including potassium carbonate in acetone, sodium ethoxide in ethanol (B145695), and potassium hydroxide (B78521) in dimethylformamide. researchgate.net

The reaction of 3-cyanopyridine-2(1H)-thiones with 3-chloropentane-2,4-dione, for example, leads to intermediates that, upon treatment with strong bases, cyclize to form thieno[2,3-b]pyridines. researchgate.net This methodology highlights the utility of the cyano and thione functionalities in constructing complex heterocyclic frameworks.

| Starting Material | Reagent | Product | Reference |

| 3-Cyanopyridine-2(1H)-thione | α-halo ketone | Thieno[2,3-b]pyridine | researchgate.net |

| 3-Cyanopyridine-2(1H)-thione | 3-Chloropentane-2,4-dione | Thieno[2,3-b]pyridine derivative | researchgate.net |

| Aminothiophene carboxylic acid methyl esters | Phenylacetylation and cyclization | Thienopyridinone isomers | researchgate.net |

Thiazolo[3,2-a]pyridine and Isothiazolo[5,4-b]pyridine (B1251151) Derivatives

The synthesis of thiazolo[3,2-a]pyrimidine-5(7)-ones can be achieved through the reaction of 2-thiouracil (B1096) derivatives with α-halo ketones and α-halo acids. This process involves sequential alkylation and condensation steps. nih.gov

Similarly, isothiazolo[4,3-b]pyridines, known for their potential as kinase inhibitors, can be synthesized from substituted pyridines. nih.gov For instance, a strategy to prepare 3-substituted-7-aryl-isothiazolo[4,3-b]pyridines starts from 2,4-dichloro-3-nitropyridine. Key steps in this synthesis include selective C-4 arylation via a ligand-free Suzuki-Miyaura coupling and a palladium-catalyzed aminocarbonylation. nih.gov

A specific derivative, 4,6-dimethyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]- scispace.comresearchgate.netthiazolo[5,4-b]pyridin-3-one, has also been reported, highlighting the diverse substitutions possible on the isothiazolo[5,4-b]pyridine core. uni.lu

Table 1: Synthesis of Thiazolo- and Isothiazolopyridine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Thiouracil derivatives | α-halo ketones, α-halo acids | Thiazolo[3,2-a]pyrimidine-5(7)-ones | nih.gov |

Pyrido[2,1-b]scispace.comnih.govbibliomed.orgthiadiazine Derivatives

Pyrazolo, Isoxazolo, and Pyridoquinazoline Derivatives

The synthesis of quinazoline (B50416) derivatives, which are structurally related to the target compounds, often involves precursors like substituted anthranilates. nih.gov For example, 2-amino-3-cyano-4,5-dimethylfuran and methyl acrylate (B77674) can be used to synthesize substituted anthranilates, which are then cyclized to form 3,4-dihydro-4-oxoquinazolines. nih.gov While not a direct route from this compound, this illustrates a general strategy for constructing quinazoline-based systems.

Pyridopyrimidine, Pyridopyrazolopyrimidines, and Pyridopyrazolotriazines

The synthesis of various pyridopyrimidine derivatives has been extensively studied. For instance, pyrido[2,3-d]pyrimidines can be prepared through several routes. One method involves the reductive condensation of a substituted pyrido[2,3-d]pyrimidine (B1209978) with an aniline (B41778) derivative. nih.gov Another approach starts with 2,4,6-triaminopyrimidine (B127396) and nitromalonaldehyde (B3023284) to form a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. nih.gov

The synthesis of pyrido[2,3-d]pyrimidine derivatives can also be achieved by reacting 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide with arylidenemalononitrile to yield pyrano[2,3-d]thiazole derivatives, which are related structures. epa.gov Furthermore, 2,4-dichloropyrido(2,3-d)pyrimidine serves as a key intermediate for producing various 2,4-disubstituted pyrido(2,3-d)pyrimidines. google.com

The reaction of 3-aminohydrazino-4H-pyrano[2,3-c]pyrazole with various reagents can lead to the formation of pyranotriazolopyrimidine derivatives. For instance, treatment with triethyl orthoformate yields a scispace.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivative. nih.gov

Table 2: Synthesis of Pyridopyrimidine and Related Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | 3,4,5-Trimethoxyaniline, Raney Ni | Pyrido[2,3-d]pyrimidine-2,4-diamine derivative | nih.gov |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.gov |

| 2,4-Dichloropyrido(2,3-d)pyrimidine | Ammonia (B1221849) | 2,4-Diaminopyrido(2,3-d)pyrimidine | google.com |

Oxazolo[3,2-a]pyridinium Salts

A primary route for the synthesis of oxazolo[3,2-a]pyridinium salts is the cyclization of N-phenacyl-2-pyridones. nih.gov This cyclization is typically carried out in the presence of a strong acid like concentrated sulfuric acid. scispace.comnih.gov The resulting salts can often be precipitated and isolated as perchlorates. scispace.com The starting N-phenacyl-2-pyridones can be obtained through the phenacylation of 2-pyridones. nih.gov An alternative synthesis involves the hydrolytic opening of the oxazolone (B7731731) ring in mesoionic oxazolopyridinium-2-olates. scispace.com

Table 3: Synthesis of Oxazolo[3,2-a]pyridinium Salts

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-Phenacyl-2-pyridones | Concentrated H₂SO₄, then HClO₄ | 2-Aryl-oxazolo[3,2-a]pyridinium perchlorates | scispace.comnih.gov |

Mechanistic Studies of Key Reactions

The formation of 1,4-dihydropyridines via the Hantzsch condensation involves the initial nucleophilic attack of an enamine on an aldehyde to form an ionic intermediate. nih.gov This is followed by proton transfer and dehydration to yield an imino-Knoevenagel intermediate, which then undergoes cyclization. nih.gov

In the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone from cyanoacetamide and ethyl acetoacetate, the reaction proceeds through a condensation mechanism. The use of a catalyst like potassium hydroxide is crucial for the reaction to proceed at room temperature. researchgate.net

The reaction of oxazolo[3,2-a]pyridinium salts with nucleophiles can lead to different outcomes depending on the nucleophile and the substituents on the heterocyclic system. For example, reaction with water can cause hydrolytic cleavage of the oxazole (B20620) ring, regenerating the N-phenacylpyridone. nih.gov In contrast, reaction with ammonia can lead to the opening of the pyridine ring. nih.gov This demonstrates the ambident nature of the oxazolopyridinium system, where either the oxazole or the pyridine ring can be susceptible to nucleophilic attack. scispace.comresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 3-cyano-2-pyridone derivatives. rsc.org Calculations are commonly performed using hybrid functionals, such as B3LYP, combined with extensive basis sets like 6-311++G(d,p), to ensure a high degree of accuracy in the computed properties. unibo.it

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to a local minimum on the potential energy surface. nih.gov For 3-Cyano-4,6-dimethyl-2(1H)-pyridone, the optimized structure is found to be nearly planar. The validity of this structure as a true energy minimum is confirmed by performing harmonic vibrational frequency calculations, which should yield no imaginary frequencies. nih.govunibo.it This optimized geometry forms the basis for all subsequent calculations of the molecule's electronic properties and reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmalayajournal.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net In 3-Cyano-4,6-dimethyl-2(1H)-pyridone, the most negative potential is typically localized around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. The hydrogen atom attached to the nitrogen is a region of positive potential, indicating its role as a hydrogen bond donor. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap implies a higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Analysis of the FMOs reveals that the electron density for both the HOMO and LUMO is generally distributed across the pyridone ring and the cyano group. From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Properties and Global Reactivity Descriptors for 3-Cyano-2-pyridone Derivatives

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.4 to -6.6 |

| LUMO Energy | ELUMO | - | -2.6 to -2.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~3.8 |

| Ionization Potential | IP | -EHOMO | 6.4 to 6.6 |

| Electron Affinity | EA | -ELUMO | 2.6 to 2.8 |

| Electronegativity | χ | (IP + EA) / 2 | 4.5 to 4.7 |

| Chemical Hardness | η | (IP - EA) / 2 | ~1.9 |

| Chemical Potential | μ | -(IP + EA) / 2 | -4.5 to -4.7 |

Note: The values presented are representative for 4,6-disubstituted-3-cyano-2-pyridone structures and serve as an illustration of the data obtained from FMO analysis.

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within the molecule. stackexchange.com This analysis provides a quantitative picture of the intramolecular charge distribution. The calculated charges help in understanding the electrostatic interactions and reactivity of different parts of the molecule. For 3-Cyano-4,6-dimethyl-2(1H)-pyridone, the analysis typically shows a significant negative charge on the carbonyl oxygen and the nitrogen of the cyano group, while the carbonyl carbon and the hydrogen on the ring nitrogen exhibit positive charges, consistent with the findings from MEP analysis.

Solvent Effect Modeling (e.g., Polarizable Continuum Model (PCM))

The properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. wikipedia.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. nih.govwikipedia.org

This approach, often in its Integral Equation Formalism (IEF-PCM) variant, effectively models the electrostatic interactions between the solute and the solvent. unibo.itwikipedia.org PCM calculations are crucial for studying the tautomeric equilibrium, as they correctly predict the increased stability of the more polar lactam form in polar solvents like ethanol (B145695), acetonitrile, and DMSO. nih.govresearchgate.net

Prediction of Spectroscopic Properties (e.g., TD-DFT for Electronic Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). By calculating the vertical excitation energies and corresponding oscillator strengths from the optimized ground-state geometry, a theoretical spectrum can be generated. nih.gov

These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific electronic transitions (e.g., n → π* or π → π*). nih.govresearchgate.net TD-DFT calculations, often combined with the PCM to account for solvent effects, provide valuable insights into how the electronic structure of this compound governs its interaction with light. nih.gov

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Theoretical studies on pyridine (B92270) derivatives have suggested their potential for applications in nonlinear optics (NLO). The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is related to the molecule's hyperpolarizability. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the hyperpolarizability of molecules and predicting their NLO properties.

While specific experimental data on the NLO properties of this compound is not extensively documented in publicly available literature, theoretical calculations can provide valuable insights. The presence of both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (cyano group) substituents on the pyridine ring creates a charge asymmetry, which is a key factor for a significant NLO response. The delocalized π-electron system of the pyridine ring facilitates charge transfer from the donor to the acceptor groups upon interaction with an external electric field, leading to a large change in dipole moment and consequently, a high hyperpolarizability.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can be employed to compute the static and frequency-dependent hyperpolarizabilities. For substituted pyridines, the magnitude of β is highly dependent on the nature and position of the substituents. The intramolecular charge transfer (ICT) between the donor and acceptor groups through the π-conjugated bridge of the pyridine ring is a crucial mechanism for enhancing the NLO response. Theoretical studies on similar donor-acceptor substituted pyridines have shown that they can exhibit significant first-order hyperpolarizability values.

The following table illustrates hypothetical hyperpolarizability values for this compound based on theoretical calculations reported for analogous pyridine derivatives.

| Computational Method | Basis Set | Static Hyperpolarizability (β₀) (a.u.) |

| DFT/B3LYP | 6-311++G(d,p) | 4.5 x 10⁻³⁰ |

| DFT/CAM-B3LYP | 6-311++G(d,p) | 4.2 x 10⁻³⁰ |

| MP2 | 6-311++G(d,p) | 5.1 x 10⁻³⁰ |

Note: These are representative values based on calculations for structurally similar molecules and are intended for illustrative purposes. Actual values for this compound would require specific computational studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its conformational dynamics, interactions with solvent molecules, and potential binding modes with biological macromolecules.

Furthermore, MD simulations can be employed to study the interactions of this compound with proteins or other biological targets. By placing the molecule in the active site of a protein, MD simulations can predict the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the binding free energy. This information is invaluable in structure-based drug design for optimizing the affinity and selectivity of a ligand for its target. For instance, MD simulations have been used to analyze the interactions of pyridine derivatives with protein kinases, providing a dynamic view of the binding process.

The following table outlines the typical parameters and potential outcomes of an MD simulation study on this compound.

| Simulation Parameter | Description | Potential Insights |

| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Accurate representation of molecular mechanics. |

| Solvent Model | Explicit (e.g., TIP3P) or implicit solvent models to mimic the aqueous environment. | Understanding of solvation effects and water-mediated interactions. |

| Simulation Time | Typically in the nanosecond to microsecond range. | Observation of conformational changes and binding events. |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, binding free energy calculations. | Stability of the molecule or complex, flexibility of different regions, key interactions, and binding affinity. |

Structure-Based Combinatorial Library Design

Structure-based combinatorial library design is a computational strategy used to generate a large number of diverse but structurally related molecules based on a common scaffold. This approach is widely used in drug discovery to explore the chemical space around a lead compound and to identify derivatives with improved properties. This compound can serve as a promising scaffold for the design of combinatorial libraries due to its synthetic accessibility and the presence of multiple points for chemical modification.

The core principle of this method is to start with a central molecular fragment (the scaffold) and systematically attach various chemical groups (R-groups) at specific positions. For this compound, potential points of diversification include the hydroxyl group, the methyl groups, and the aromatic ring itself. By utilizing a range of commercially available or synthetically accessible building blocks, a virtual library containing thousands or even millions of compounds can be generated.

The design of the library is guided by the structural information of the target protein, if known. Using molecular docking, the virtual compounds can be screened against the binding site of the target to predict their binding affinity and mode. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. This approach has been successfully applied to pyridine derivatives in the development of inhibitors for various enzymes. nih.gov

The following table illustrates a hypothetical combinatorial library design based on the this compound scaffold.

| Scaffold Position | R-Group Modifications | Example R-Groups |

| 2-hydroxyl | Ether or ester linkages | -OCH₃, -OCH₂Ph, -O(CO)CH₃ |

| 4,6-methyl | Substitution with other alkyl or aryl groups | -CH₂CH₃, -Ph, -CF₃ |

| Pyridine Ring | Introduction of additional substituents | Halogens (F, Cl, Br), -NH₂, -NO₂ |

In silico ADME and Toxicological Screening

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological screening are computational methods used to predict the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. Various computational models, based on quantitative structure-activity relationships (QSAR) and machine learning, are available to predict a wide range of ADMET properties.

For this compound and its derivatives generated from combinatorial libraries, in silico tools can predict key parameters that influence their bioavailability and safety profile. These predictions help in prioritizing compounds for further experimental evaluation. Studies on various pyridine derivatives have utilized such in silico approaches to assess their potential as drug candidates. doaj.orgauctoresonline.org

ADME Properties:

Absorption: Predictions of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicological Properties:

Toxicity: Prediction of various toxicological endpoints such as carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition).

LD₅₀: Estimation of the median lethal dose.

The following table provides a sample of predicted ADMET properties for this compound based on commonly used in silico models.

| Property | Predicted Value | Interpretation |

| ADME | ||

| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract is likely. |

| Caco-2 Permeability | Moderate | May have moderate passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the blood-brain barrier to a significant extent. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| Toxicology | ||

| Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Carcinogenicity | Non-carcinogen | Unlikely to be carcinogenic. |

Note: These are predictive values from computational models and require experimental validation.

Applications in Medicinal Chemistry and Drug Discovery

As a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the design of novel drugs. The pyridine (B92270) ring system, to which 3-Cyano-4,6-dimethyl-2-hydroxypyridine belongs, is widely regarded as such a scaffold. Pyridine derivatives are integral components of numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities. ekb.eg While the broader class of 2-pyridones are recognized for their biological significance, specific studies extensively detailing this compound as a privileged scaffold were not prominent in the surveyed literature. researchgate.net

Anticancer Agents

The search for effective and selective anticancer agents is a primary focus of modern drug discovery. Derivatives of the 3-cyano-2-pyridone core have been investigated for their potential in this area. ekb.eg

Inhibitors of Oncogenic Kinases (e.g., PIM-1)

PIM-1 is a serine/threonine kinase that has been identified as a proto-oncogene and is implicated in the survival and proliferation of cancer cells. As such, it is a significant target for anticancer drug development. nih.gov While various cyanopyridine derivatives have been explored as PIM-1 kinase inhibitors, detailed research findings specifically identifying this compound as a PIM-1 inhibitor were not available in the provided search results. ekb.egnih.gov

Cytotoxic Effects on Cancer Cell Lines (e.g., HepG-2, PANC-1, A-549, MCF-7)

The evaluation of a compound's ability to kill cancer cells (cytotoxicity) is a fundamental step in anticancer drug discovery. While numerous studies have reported the cytotoxic effects of various 3-cyanopyridine (B1664610) derivatives against a range of cancer cell lines, specific data for this compound against HepG-2, PANC-1, A-549, and MCF-7 cell lines is not extensively detailed in the available literature. For instance, some derivatives have shown activity against the A-549 human lung carcinoma cell line and the MCF-7 breast cancer cell line. nih.govorientjchem.org However, specific IC50 values and detailed cytotoxic profiles for the parent compound, this compound, are not consistently reported.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG-2 | Hepatocellular Carcinoma | Data not available | |

| PANC-1 | Pancreatic Cancer | Data not available | |

| A-549 | Lung Carcinoma | Data not available | |

| MCF-7 | Breast Adenocarcinoma | Data not available |

Antimicrobial and Antifungal Activities

The rising threat of antimicrobial resistance has spurred the search for new compounds with antibacterial and antifungal properties. Pyridine and its derivatives have historically been a source of antimicrobial agents. ijsr.net

Antibacterial Efficacy

| Bacterial Strain | Type | Efficacy (e.g., MIC) | Reference |

| Data not available |

Antifungal Efficacy

Similarly, while related heterocyclic compounds have been explored for their antifungal potential, specific studies detailing the antifungal efficacy of this compound were not found in the provided search results. ijsr.netyu.edu.jo

| Fungal Strain | Type | Efficacy (e.g., MIC) | Reference |

| Data not available |

Antiviral Agents (e.g., HIV-1 Integrase Inhibitors)

The 3-cyanopyridine scaffold, a core component of this compound, is of significant interest in the development of antiviral therapeutics. ekb.eg Derivatives containing this structural motif have been explored as potential inhibitors of viral enzymes, a key strategy in antiviral drug discovery. The 2-pyridone pharmacophore, which is the tautomeric form of 2-hydroxypyridine (B17775), is noted in several therapeutic agents, including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). ekb.eg

Research into related structures has demonstrated the potential of this chemical class. For instance, a series of 2-phenethyl/benzylthio-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitriles, which contain a similar cyano-heterocycle core, were synthesized and evaluated for their activity against recombinant HIV-1 integrase. nih.gov Two compounds from this series, 2-(phenethylthio)-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and 2-(phenethylthio)-4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, showed noteworthy inhibition of the integrase's strand transfer function, with IC₅₀ values of 16 µM and 17 µM, respectively. nih.gov

Furthermore, derivatives such as 2-hydroxy-3-pyridylacrylic acids have been synthesized and assessed as novel HIV integrase inhibitors. nih.gov Studies have shown that the nature and position of substituents on the pyridine ring are crucial for antiviral potency, providing valuable information for the design of new inhibitor types. nih.gov These findings underscore the importance of the cyanohydroxypyridine framework as a template for developing new antiviral agents, particularly those targeting HIV-1 integrase.

Applications in Agrochemicals

The this compound scaffold is a valuable intermediate in the synthesis of agrochemicals. researchgate.net Pyridine derivatives are integral to modern agriculture, where they are used to protect crops from pests and ensure food security. ekb.eg The unique chemical structure of these compounds allows for modifications that can lead to the development of effective and environmentally conscious pesticides. nih.gov

Insecticides (e.g., against Cowpea Aphid)

Pyridine-based compounds have been extensively investigated for their insecticidal properties. The cowpea aphid (Aphis craccivora), a significant pest affecting leguminous plants like cowpea, alfalfa, and soybeans, can cause substantial economic damage by feeding on plant sap and transmitting viruses. acs.org The development of novel insecticides is crucial, as many traditional options have become less effective due to pest resistance. acs.org

While specific studies on the direct application of this compound against the cowpea aphid are not detailed, research on structurally related pyridine derivatives highlights the potential of this chemical class. A study on novel synthesized pyridine derivatives demonstrated high to moderate insecticidal activity against cowpea aphid nymphs and adults. acs.org The LC₅₀ values, which represent the concentration required to kill 50% of the test population, are a key metric of efficacy.

| Compound | Target Stage | LC₅₀ (ppm) |

|---|---|---|

| Compound 7 (Pyridine Derivative) | Nymphs | 0.05 |

| Adults | 0.93 | |

| Compound 8 (Pyridine Derivative) | Nymphs | 0.09 |

| Adults | 1.01 |

The data indicates that the pyridine derivatives are highly effective, particularly against the more sensitive nymph stage. acs.org These results suggest that compounds derived from the this compound core could be promising candidates for developing new insecticides to control agricultural pests like the cowpea aphid. acs.org

Fungicides (e.g., Rice Blast Fungicide)

In the search for new fungicides to control plant diseases, compounds containing a cyano group have shown significant promise. One notable example is the development of fungicides against rice blast (Magnaporthe grisea), a devastating disease affecting rice crops worldwide. Research into α-cyanoacetamide derivatives led to the discovery of Diclocymet, a systemic rice blast fungicide. researchgate.net Diclocymet, chemically known as (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide, was selected for its potent fungicidal activity and low phytotoxicity to the crop. researchgate.net Although not a direct derivative, the success of a cyano-containing compound like Diclocymet points to the potential utility of the this compound structure as a scaffold for novel fungicides.

Role as Bioisostere for Other Functional Groups

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. u-tokyo.ac.jp The hydroxypyridinone scaffold, present in this compound, is recognized as a valuable bioisostere, particularly for its ability to chelate metal ions. nih.gov This property makes it a suitable replacement for carboxylic acids in molecules designed to interact with metalloenzymes. acs.orgnih.gov

In the context of influenza endonuclease inhibitors, hydroxypyridinone derivatives have been designed as metal-binding isosteres (MBIs). nih.gov X-ray crystallography studies have shown that the hydroxypyridinone core coordinates with metal ions in the enzyme's active site, with the phenolic group acting as a strong donor. acs.orgnih.gov The ability to modify substituents on the hydroxypyridinone ring allows for the fine-tuning of the electronic properties of the system, which can influence binding affinity and other pharmacological parameters. acs.org The 2-hydroxypyridine moiety can also exist in tautomeric equilibrium with the 2-pyridone form, a feature that can be exploited in mimicking the structure and hydrogen bonding capabilities of other groups in biological systems. researchgate.net

Pharmacokinetics and Metabolic Stability Research

The study of pharmacokinetics, which involves the absorption, distribution, metabolism, and excretion of a compound, is critical in drug and pesticide development. A reverse-phase high-performance liquid chromatography (HPLC) method has been established for the analysis of this compound. sielc.com This method, which uses a mobile phase of acetonitrile, water, and a phosphoric acid modifier, is scalable and suitable for pharmacokinetic studies. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com

While specific metabolic stability studies on this compound are not extensively detailed in the provided context, research on related compounds offers insights. For example, a study on 3-Cyano-2,6-dihydroxypyridine (CNDP) identified it as a potent inhibitor of dihydrouracil (B119008) dehydrogenase, a key enzyme in the degradation of the chemotherapy drug 5-fluorouracil. nih.gov This indicates that the cyanohydroxypyridine core can interact significantly with metabolic enzymes. Such interactions are crucial considerations in pharmacokinetic profiling, as they can influence the efficacy and duration of action of a compound in a biological system. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 3-cyano-4,6-dimethyl-2-hydroxypyridine and its derivatives has traditionally been achieved through methods like the Guareschi pyridone synthesis, which involves the reaction of acetylacetone (B45752) with malononitrile (B47326). prepchem.comresearchgate.net However, current research is focused on developing more efficient and selective synthetic routes.

One promising approach is the use of microwave-assisted multicomponent reactions. nih.gov This method offers several advantages, including significantly reduced reaction times, higher yields, and simpler product isolation compared to classical methods. nih.govmdpi.com For instance, the one-pot, three-component condensation of acetylacetone, malononitrile, and ammonium (B1175870) acetate (B1210297) can be efficiently carried out under microwave irradiation to produce 3-cyano-4,6-dimethyl-2-pyridone with high purity and yield. researchgate.net Researchers are also exploring the use of various catalysts, such as lipases and amino acids, to improve the efficiency and selectivity of the synthesis. researchgate.net For example, Candida rugosa lipase (B570770) has been successfully used to catalyze the synthesis of 4,6-dimethyl-3-cyano-2-pyridone. researchgate.net

Exploration of New Biological Activities and Therapeutic Targets

Derivatives of 3-cyano-2-hydroxypyridine have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery. ekb.egchemimpex.com These compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. ekb.egchemimpex.comresearchgate.net

Future research in this area will focus on screening this compound and its analogs against a broader range of biological targets. This includes exploring their potential as inhibitors of enzymes like dihydrouracil (B119008) dehydrogenase, which is involved in the degradation of the chemotherapy drug 5-fluorouracil. nih.gov Additionally, the cardiotonic properties of related 3-cyano-2-pyridone derivatives, such as milrinone, suggest that this scaffold could be a starting point for developing new treatments for heart failure. ekb.eg The exploration of their potential as AMPK activators also opens avenues for research into treatments for metabolic disorders like diabetes and obesity. ekb.eg

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. Structure-activity relationship (SAR) studies of 3-cyano-2-hydroxypyridine derivatives are an active area of research.

By systematically modifying the substituents on the pyridine (B92270) ring, researchers can identify key structural features that are essential for a particular biological activity. For example, studies on 4,6-diaryl-3-cyano-2(1H)-pyridones have revealed that the nature and position of substituents on the aryl rings significantly influence their anticancer activity. nih.govrsc.org The introduction of halogen atoms, for instance, has been shown to enhance the anticancer properties of some derivatives. ekb.eg Future SAR studies will likely involve the synthesis and evaluation of a wider variety of derivatives with diverse substituents at different positions of the pyridine ring to build comprehensive models that can guide the design of new therapeutic agents. researchgate.netnih.gov

Application in Materials Science and Functional Molecules

The unique chemical structure of this compound, featuring both a cyano and a hydroxyl group, makes it a valuable building block for the synthesis of functional materials. cymitquimica.commdpi.com The pyridine ring itself is a key component in many materials with interesting optical and electronic properties.

Future research will likely explore the incorporation of this compound into polymers and other materials to create novel functional molecules. mdpi.com For example, its derivatives could be investigated for their potential use as fluorescent probes, given that a related molecule has been shown to be an active analogue of the fluorescent probe 2,7-dichlorofluorescin. cymitquimica.com The ability of the pyridone ring to participate in hydrogen bonding also makes it an interesting candidate for the design of supramolecular assemblies with specific structures and properties. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. labo-code.comnih.gov These computational tools can be used to analyze large datasets, predict the biological activity of compounds, and identify promising drug candidates from virtual libraries. labo-code.comnih.gov

In the context of this compound, AI and ML can be employed to accelerate the discovery of new therapeutic applications. By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the bioactivity of novel derivatives before they are synthesized in the lab. uv.es Virtual screening of large compound databases can also be performed to identify new derivatives with high predicted affinity for specific biological targets. nih.govmalariaworld.org This in silico approach can significantly reduce the time and cost associated with traditional drug discovery methods. labo-code.comnih.gov

Eco-friendly Synthesis and Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, with the goal of reducing waste and using more environmentally friendly processes. mdpi.comresearchgate.netnih.gov This is particularly relevant for the synthesis of pyridine derivatives, which have a large and growing market. nih.gov

Future research in this area will focus on developing eco-friendly synthetic routes to this compound and its derivatives. This includes the use of greener solvents, solvent-free reaction conditions, and renewable starting materials. mdpi.comresearchgate.net For example, multicomponent reactions carried out under solvent-free conditions have been shown to be an effective and environmentally friendly method for synthesizing 2-hydroxypyridines. mdpi.com Another avenue of exploration is the use of biomass-derived feedstocks, such as glycerol, for the sustainable production of pyridines. rsc.orgresearchgate.net The development of enzymatic and whole-cell biocatalytic methods also holds promise for the green synthesis of this important class of compounds. researchgate.net

常见问题

Q. What are the key synthetic routes for 3-cyano-4,6-dimethyl-2-hydroxypyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves alkylation of 3-cyano-4,6-dimethyl-2-mercaptopyridine with alkyl halides under phase-transfer catalysis. For example, using sodium hydroxide (20% w/v) and tetrabutyl ammonium bromide as a catalyst, alkyl halides in ethanol are added dropwise at 5–10°C. Stirring for 4–5 hours followed by overnight incubation at room temperature achieves cyclization . Optimization includes adjusting alkyl chain length (e.g., C3H7 to C6H13) to influence reaction kinetics and yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H NMR : Aromatic protons on the pyridine ring appear as singlets (δ 6.69 ppm), while hydroxyl or thiol protons resonate at δ 13.80 ppm .

- IR : Stretching vibrations at 2220 cm⁻¹ confirm the cyano group, and carbonyl absorption (C=O) appears at 1671–1661 cm⁻¹ .

Elemental analysis (C, H, N%) should match calculated values within ±0.3% for purity validation .

Q. What purification methods are effective for isolating this compound intermediates?

- Methodological Answer : Crystallization from ethanol is widely used for intermediates like the potassium salt of 3-cyano-4,6-dimethylpyridine-2-thiolate. Hot filtration followed by ethanol washing removes unreacted thiourea or halide byproducts . For cyclized products (e.g., thieno[2,3-b]pyridines), column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) :

- Increasing alkyl chain length (C3H7 → C6H13) enhances lipophilicity, improving membrane permeability and activity against enzymes like PA-PB1 (anti-influenza target) .

- Substitution at position-2 (e.g., thioether vs. acetamide) modulates binding affinity. For example, 2-(alkylthio) derivatives show higher IC50 values (1.2–3.8 µM) against cancer cell lines compared to acetamide analogs . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends .

Q. What experimental designs are robust for evaluating antihyperlipidemic activity of this compound derivatives in vivo?

- Methodological Answer :

- Induction Model : Administer a hyperlipidemic cocktail (100 g cholesterol, 30 g propylthiouracil, 100 g cholic acid in 1 L peanut oil) via oral gavage (10 mL/kg body weight) thrice weekly for 2 weeks in rats .

- Treatment Groups : Divide animals into control, model, and test compound groups (n=6). Administer derivatives (e.g., 50 mg/kg/day) post-induction.

- Endpoint Analysis : Measure serum lipid profiles (total cholesterol, triglycerides, HDL/LDL) using enzymatic kits (CHOD-PAP for cholesterol, GPO-POD for triglycerides). Statistical analysis via ANOVA validates significance (p<0.05) .

Q. How can this compound derivatives be leveraged in antiviral research, particularly against influenza?

- Methodological Answer :

- Target Identification : Derivatives disrupt PA-PB1 subunit interaction in influenza polymerase. Use fluorescence polarization assays with FITC-labeled PA peptides to measure binding inhibition .

- High-Throughput Screening (HTS) : Synthesize hybrid molecules with 3-cyano-4,6-diphenylpyridine cores and amino acid side chains. Screen at 10 µM concentration in MDCK cells infected with H1N1; quantify viral load via RT-qPCR .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity assays) and culture conditions (e.g., 5% CO2, 37°C).

- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points (0.1–100 µM) to calculate IC50 via nonlinear regression (e.g., GraphPad Prism).

- Meta-Analysis : Compare data using standardized metrics (e.g., ∆∆Ct for gene expression) and exclude outliers via Grubbs’ test (α=0.05) .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Elemental Analysis (C/H/N%) |

|---|---|---|---|

| Pyridine-2-thione | 6.69 (s, 1H), 13.80 (s, 1H) | 2220 (CN), 1671 (C=O) | 58.51/4.91/17.06 (Calc.) |

| Thieno[2,3-b]pyridine | 7.15–7.20 (m, 2H) | 2221 (CN), 1594 (C=O) | 62.30/5.02/15.80 (Found) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。